3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride
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Overview
Description
3-(4,5-Dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride is a compound that features a unique combination of an imidazole ring fused with an isoquinoline structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The hydrochloride salt form enhances its solubility and stability, making it more suitable for practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as amido-nitriles or diamines with aldehydes or ketones under acidic or basic conditions.
Isoquinoline Synthesis: Isoquinoline can be synthesized via the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives with phosphoryl chloride or other dehydrating agents.
Coupling of Imidazole and Isoquinoline: The final step involves coupling the imidazole ring with the isoquinoline structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the imidazole or isoquinoline rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Scientific Research Applications
Chemistry
In chemistry, 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Research is ongoing to determine its efficacy and safety in various biological systems.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various physiological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like 1H-imidazole and its various substituted forms.
Isoquinoline Derivatives: Compounds such as isoquinoline itself and its various substituted forms.
Uniqueness
What sets 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride apart from similar compounds is its unique combination of the imidazole and isoquinoline rings. This dual structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3.ClH/c1-2-4-10-8-15-11(7-9(10)3-1)12-13-5-6-14-12;/h1-4,7-8H,5-6H2,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGHNKWLMSRCOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC3=CC=CC=C3C=N2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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